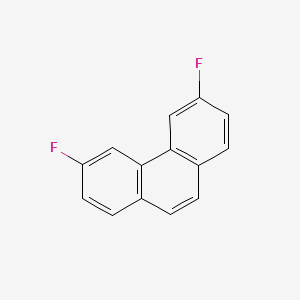

Phenanthrene, 3,6-difluoro

Description

Significance of Phenanthrene (B1679779) Scaffold in Organic Chemistry and Materials Science

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in a non-linear arrangement, serves as a crucial building block in organic chemistry and materials science. academie-sciences.frontosight.ai Its rigid and planar structure provides a robust π-conjugated system, which is fundamental for charge transport and photoluminescent applications. academie-sciences.frsemanticscholar.org The phenanthrene core is known for its good thermal stability and can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored properties. semanticscholar.org These characteristics make phenanthrene-based materials attractive for use in various organic electronic devices. academie-sciences.fr

Role of Fluorine Substitution in Modulating Electronic and Photophysical Properties

The introduction of fluorine atoms into the phenanthrene scaffold, as in the case of Phenanthrene, 3,6-difluoro, has a profound impact on the molecule's characteristics. Fluorine is the most electronegative element, and its substitution on an aromatic ring leads to several key effects:

Lowering of HOMO and LUMO Energy Levels: Fluorination effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection in electronic devices and enhance the material's resistance to oxidative degradation. rsc.org

Enhanced Electron-Transporting Properties: The strong electron-withdrawing nature of fluorine can shift the charge transport characteristics of the material, often leading to improved n-type or ambipolar behavior. rsc.org

Modified Crystal Packing: Intermolecular interactions, such as C–H⋯F hydrogen bonds, can influence the solid-state packing of the molecules. rsc.org This can lead to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.org

Increased Solubility: The introduction of fluorine can improve the solubility of PAHs in organic solvents, which is advantageous for solution-based processing of electronic devices. nii.ac.jp

Altered Photophysical Properties: Fluorine substitution can modulate the fluorescence properties of phenanthrene derivatives. For instance, certain fluorophenanthrenes exhibit strong fluorescence in the blue region of the visible spectrum, making them potential candidates for blue-light-emitting materials in OLEDs. academie-sciences.fr

Scope and Research Imperatives for this compound Systems

The unique properties imparted by fluorine substitution make this compound and its derivatives subjects of significant research interest. Current and future research is focused on several key areas:

Synthesis of Novel Derivatives: The development of efficient and regioselective synthetic methods for producing 3,6-difluorophenanthrene and its derivatives is crucial. One common approach involves the photocyclization of α,β-unsaturated nitriles. academie-sciences.fr

Investigation of Structure-Property Relationships: A primary goal is to understand the precise relationship between the molecular structure of 3,6-difluorophenanthrene-based systems and their resulting electronic and photophysical properties. This includes studying the effects of different substituents on the phenanthrene core.

Device Fabrication and Characterization: Incorporating these materials into electronic devices like OLEDs and OFETs is essential to evaluate their performance and potential for practical applications. academie-sciences.fr Research focuses on optimizing device architecture to maximize efficiency and stability.

Computational Modeling: Theoretical calculations, such as density functional theory (DFT), are employed to predict the electronic structure, energy levels, and optical properties of new 3,6-difluorophenanthrene derivatives, guiding synthetic efforts. nih.gov

A derivative, 3,6-difluorophenanthrene-9-carbonitrile, has been synthesized and characterized, showing a melting point of 217–219 °C. academie-sciences.frsemanticscholar.org Its photophysical properties in chloroform (B151607) solution have been examined, revealing characteristic absorption bands. academie-sciences.fr

| Property | Value |

| Compound Name | 3,6-difluorophenanthrene-9-carbonitrile |

| Appearance | Yellow solid |

| Melting Point | 217–219 °C |

Structure

3D Structure

Properties

CAS No. |

155449-58-4 |

|---|---|

Molecular Formula |

C14H8F2 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

3,6-difluorophenanthrene |

InChI |

InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |

InChI Key |

YYXWAONYDSGVOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Phenanthrene, 3,6 Difluoro Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For Phenanthrene (B1679779), 3,6-difluoro, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3,6-difluorophenanthrene is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the molecule's C₂ symmetry, the eight protons would give rise to four distinct signals. The fluorine atoms at the 3 and 6 positions will influence the chemical shifts of the neighboring protons through space and through bond electronic effects. Protons ortho to the fluorine atoms (H-2, H-7, H-4, and H-5) would be the most affected.

Expected ¹H NMR Data for Phenanthrene, 3,6-difluoro:

H-1, H-8: These protons are expected to appear as a doublet.

H-2, H-7: These protons, being ortho to the fluorine atoms, would likely appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

H-4, H-5: These protons are also ortho to the fluorine atoms and would likely be observed as a doublet of doublets.

H-9, H-10: These protons are in the central ring and are expected to appear as a singlet or a narrowly split multiplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1, H-8 | 7.8 - 8.2 | d |

| H-2, H-7 | 7.2 - 7.6 | dd |

| H-4, H-5 | 7.6 - 8.0 | dd |

| H-9, H-10 | 8.5 - 8.9 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum of 3,6-difluorophenanthrene would display signals for the carbon atoms in the aromatic region (typically 110-140 ppm). Due to the C₂ symmetry, seven distinct signals are expected for the 14 carbon atoms. The carbon atoms directly bonded to fluorine (C-3 and C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and their chemical shifts will be significantly influenced by the high electronegativity of fluorine. Other carbon atoms will exhibit smaller two-, three-, and four-bond couplings to the fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-3, C-6 | 160 - 165 | d, ¹JCF ≈ 240-260 Hz |

| C-4, C-5 | 110 - 115 | d, ²JCF ≈ 20-25 Hz |

| C-2, C-7 | 115 - 120 | d, ²JCF ≈ 20-25 Hz |

| C-4a, C-4b | 128 - 132 | t, ³JCF ≈ 5-10 Hz |

| C-1, C-8 | 125 - 130 | s or small d |

| C-8a, C-10b | 130 - 135 | s or small t |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis and Coupling Constants

The ¹⁹F NMR spectrum is a direct and sensitive method for observing fluorine atoms in a molecule. For 3,6-difluorophenanthrene, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal would likely appear in the typical range for aryl fluorides. The signal would be a multiplet due to couplings with the neighboring protons (H-2, H-4, H-5, and H-7).

Expected ¹⁹F NMR Data:

Chemical Shift: The chemical shift for the fluorine atoms is predicted to be in the range of -110 to -120 ppm relative to CFCl₃.

Coupling Constants: Significant three-bond coupling (³JHF) to the ortho protons (H-2, H-4, H-5, H-7) would be observed, typically in the range of 8-12 Hz. Smaller four-bond and five-bond couplings to other protons may also be resolved.

Two-Dimensional NMR Techniques (e.g., COSY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for assigning the proton and carbon signals unambiguously.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between H-1 and H-2, and between H-4 and the proton on the adjacent carbon. This would help in differentiating the signals of the outer ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons by observing their correlations with nearby protons.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FT-IR spectrum of 3,6-difluorophenanthrene would be characterized by absorptions corresponding to the vibrations of the aromatic system and the carbon-fluorine bonds.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1620 - 1580 | Aromatic C=C stretching | Medium |

| 1500 - 1450 | Aromatic C=C stretching | Strong |

| 1250 - 1150 | C-F stretching | Strong |

The strong absorption band due to the C-F stretching vibration would be a key feature in the FT-IR spectrum, confirming the presence of the fluorine substituents. The pattern of the C-H out-of-plane bending bands in the fingerprint region could provide information about the substitution pattern on the aromatic rings.

Photophysical Properties and Optoelectronic Behavior of Phenanthrene, 3,6 Difluoro Systems

Absorption and Emission Characteristics

The introduction of substituents onto the phenanthrene (B1679779) core significantly influences its absorption and emission properties. This is evident when comparing the spectral data of phenanthrene with its substituted derivative, 3,6-difluorophenanthrene-9-carbonitrile.

The UV-Vis absorption and photoluminescence of phenanthrene derivatives are key indicators of their electronic structure. For instance, a series of functionalized fluorophenanthrene derivatives have been synthesized and their photophysical properties evaluated in solution, revealing strong fluorescence in the blue region of the visible spectrum aip.org.

In a study of new reactive fluorophenanthrenes, the derivative 3,6-difluorophenanthrene-9-carbonitrile (referred to as P4 in the study) was synthesized and its photophysical properties were measured in chloroform (B151607) aip.org. The absorption spectrum of this compound, along with other phenanthrene derivatives, displays intense bands between 250 and 275 nm and less intense bands up to 380 nm aip.org. The emission maximum for 3,6-difluorophenanthrene-9-carbonitrile in chloroform was observed at 353 nm aip.org.

For the parent phenanthrene molecule, the absorption and emission spectra have been well-characterized. In cyclohexane (B81311), phenanthrene exhibits an absorption maximum at 252 nm with a molar absorption coefficient of 69200 M⁻¹cm⁻¹ photochemcad.com. Another source reports an excitation peak at 275 nm and an emission peak at 365 nm aatbio.com. The absorption spectrum of phenanthrene is characterized by two main transitions: the ¹Lₐ band around 250 nm and the ¹Lₑ band at approximately 295 nm researchgate.net.

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| 3,6-difluorophenanthrene-9-carbonitrile | Chloroform | Not explicitly stated for individual peaks, but bands are present up to 380 nm. | 353 |

| Phenanthrene | Cyclohexane | 252, 295 | Not specified in this source |

| Phenanthrene | Ethanol (B145695) | Not specified | Not specified, but fluorescent |

The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, provides valuable information about the electronic distribution in the ground and excited states. Generally, π-π* transitions in aromatic hydrocarbons show some degree of red shift (bathochromic shift) with increasing solvent polarity rsc.org.

For the parent phenanthrene, studies have been conducted in various solvents, indicating that the absorption and fluorescence spectra are indeed influenced by the solvent environment chegg.com. The frequency differences between absorption and emission maxima can be related to the properties of the solvent, suggesting an interaction between the electric field of the solvent and the electric moment of the excited solute molecule chegg.com.

Luminescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state.

Specific luminescence quantum yield and lifetime data for Phenanthrene, 3,6-difluoro are not available in the reviewed literature. However, data for the parent phenanthrene molecule can provide a useful benchmark. The fluorescence quantum yield of phenanthrene in ethanol has been reported to be 0.125 photochemcad.com. In another study, the fluorescence quantum yield in an alcohol-ether glass at 77 K was found to be 0.12, with a phosphorescence quantum yield of 0.13 and a triplet state lifetime of 3.3 seconds buct.edu.cn. A more recent study reported a fluorescence quantum yield of (4.94±0.12)% for phenanthrene at 25 °C and a concentration of 1 mg/L, with a fluorescence lifetime of approximately 14.9 ns at an excitation wavelength of 254.5 nm arxiv.org.

These values for phenanthrene suggest that while it is fluorescent, non-radiative decay pathways are significant. The introduction of fluorine atoms can sometimes increase the quantum yield and lifetime by increasing the rigidity of the molecule and reducing non-radiative decay, but this effect is highly dependent on the substitution pattern.

| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Triplet Lifetime (τT, s) |

|---|---|---|---|---|

| Phenanthrene | Ethanol | 0.125 | Not specified | Not specified |

| Phenanthrene | Alcohol-ether glass at 77 K | 0.12 | Not specified | 3.3 |

| Phenanthrene | Water (1 mg/L, 25 °C) | 0.0494 ± 0.0012 | ~14.9 | Not specified |

Electronic Transitions and Intramolecular Charge Transfer (ICT) Phenomena

The electronic transitions in phenanthrene and its derivatives are primarily π-π* transitions. In the parent phenanthrene molecule, the absorption spectrum is characterized by transitions to the S₁ (¹Lb) and S₂ (¹Lₐ) excited states researchgate.net. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting groups. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. This process is often accompanied by a large Stokes shift and a strong dependence of the emission spectrum on solvent polarity.

While phenanthrene itself does not exhibit significant ICT character, the introduction of substituents can induce this phenomenon. In the case of 3,6-difluorophenanthrene-9-carbonitrile, the fluorine atoms are weakly electron-withdrawing, and the cyano group is a strong electron acceptor. The phenanthrene core can act as the electron donor. Therefore, it is plausible that this molecule could exhibit some degree of ICT character in its excited state. However, without specific experimental data from solvatochromic studies, this remains a hypothesis. The study on fluorophenanthrenes did not specifically investigate ICT phenomena aip.org.

Optical Band Gap Estimation

The optical band gap (Eg-op) of a material is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It can be estimated from the onset wavelength (λonset) of the UV-Vis absorption spectrum using the following equation aip.org:

Eg-op (eV) = 1240 / λonset (nm)

For 3,6-difluorophenanthrene-9-carbonitrile, the research on new reactive fluorophenanthrenes provides the necessary information to estimate its optical band gap, although the specific λonset value is not explicitly stated in the text, it is derivable from the provided spectra aip.org. The photocyclization of the precursors to form the phenanthrene derivatives leads to the appearance of new absorption bands between 275 and 400 nm aip.org. A computational study on polycyclic aromatic hydrocarbons suggests that the optical gap for phenanthrene is around 4.3 eV aip.org.

Singlet Fission (SF) Phenomena in Fluorinated Phenanthrene Systems

Singlet fission is a process in which a singlet exciton splits into two triplet excitons. This phenomenon has the potential to significantly increase the efficiency of solar cells. For singlet fission to be efficient, the energy of the singlet excited state (E(S₁)) should be approximately twice the energy of the triplet excited state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁).

There is no specific experimental evidence of singlet fission in this compound in the reviewed literature. While phenanthrene itself is listed among compounds studied in the context of singlet fission, it is not considered a classic example of a highly efficient singlet fission material. The energy of the first excited singlet state of phenanthrene is relatively high, and the condition E(S₁) ≥ 2E(T₁) is not favorably met. Fluorination can influence the energies of the singlet and triplet states, but whether this would promote singlet fission in 3,6-difluorophenanthrene is not established. Further theoretical and experimental studies would be required to determine the potential for singlet fission in this system.

Electroluminescence Properties and Mechanisms of this compound Systems

While research into the broader family of phenanthrene derivatives for organic light-emitting diodes (OLEDs) is ongoing, specific and detailed data on the electroluminescence properties and mechanisms of the compound this compound are not extensively available in publicly accessible scientific literature. Phenanthrene and its derivatives are recognized for their inherent photoluminescence and potential electroluminescence, making them promising candidates for materials in organic electronics. The introduction of fluorine atoms, as in this compound, is a common strategy in the design of materials for OLEDs to tune electronic properties, enhance stability, and improve device performance. However, without dedicated studies on this specific molecule, a detailed analysis of its electroluminescence is not possible.

Generally, the electroluminescence of a material in an OLED involves several key processes:

Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the organic layers of the device.

Charge Transport: These charges move through the electron and hole transport layers towards the emissive layer.

Exciton Formation: Electrons and holes meet in the emissive layer and combine to form excitons (bound electron-hole pairs).

Radiative Recombination: The excitons decay radiatively, releasing energy in the form of light. The color of the emitted light is determined by the energy difference between the excited state and the ground state of the emissive molecule.

For a hypothetical OLED device utilizing this compound as the emissive material, the performance would be characterized by several key metrics, which would be presented in data tables if available. These would include:

Turn-on Voltage (Von): The minimum voltage required to observe light emission.

Luminance (cd/m²): The intensity of the emitted light.

Current Efficiency (cd/A): A measure of the light output per unit of electrical current.

Power Efficiency (lm/W): A measure of the light output per unit of electrical power consumed.

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

Commission Internationale de l'Éclairage (CIE) Coordinates: A numerical representation of the color of the emitted light.

An example of how such data would be presented is shown in the hypothetical data table below.

Hypothetical Electroluminescence Performance of a this compound-based OLED

| Parameter | Value |

|---|---|

| Turn-on Voltage (V) | - |

| Maximum Luminance (cd/m²) | - |

| Maximum Current Efficiency (cd/A) | - |

| Maximum Power Efficiency (lm/W) | - |

| Maximum External Quantum Efficiency (%) | - |

| CIE Coordinates (x, y) | - |

| Emission Peak (nm) | - |

Further research and publication of experimental data are necessary to provide a thorough and accurate account of the electroluminescence properties and mechanisms of this compound.

Computational Chemistry and Theoretical Studies on Phenanthrene, 3,6 Difluoro

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to calculate the properties of aromatic systems like phenanthrene (B1679779) and its derivatives. researchgate.netacs.org These calculations form the basis for geometry optimization, electronic analysis, and predicting various molecular properties. A recent study on halogenated phenanthrene derivatives highlights the utility of DFT in understanding how fluorine substitution impacts electronic properties, reactivity, and potential applications. consensus.appkoyauniversity.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a rigid molecule like Phenanthrene, 3,6-difluoro, the primary goal is to establish the most stable arrangement of its atoms.

The accuracy of a DFT calculation is determined by the "level of theory," which comprises the choice of the functional and the basis set.

Functional: The functional (e.g., B3LYP, M06-2X, PBE0) is the mathematical approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. Hybrid functionals like B3LYP are commonly used for organic molecules and have been shown to provide reliable results for the geometries and properties of PAHs. acs.orgresearchgate.netscirp.org

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com The size and type of basis set are critical for obtaining accurate results. For molecules containing electronegative atoms like fluorine, it is important to use basis sets that can adequately describe the electron distribution. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are common choices. youtube.comresearchgate.net The inclusion of polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or aug-) is particularly important for accurately modeling systems with lone pairs and for calculating properties like electron affinity. researchgate.netacs.org

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople Style (Split-Valence) | 6-31G(d) | Double-zeta quality for valence electrons. Includes polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and frequency calculations for small to medium-sized organic molecules. |

| Pople Style (Split-Valence) | 6-311++G(d,p) | Triple-zeta quality for valence electrons. Includes diffuse functions on all atoms (++) and polarization functions on all atoms (d,p). | Higher accuracy calculations, especially for systems with anions, lone pairs, and for calculating electronic properties. researchgate.netresearchgate.net |

| Dunning (Correlation-Consistent) | cc-pVDZ | Double-zeta quality, designed to systematically converge towards the complete basis set limit. | High-accuracy calculations where electron correlation is critical. |

| Dunning (Correlation-Consistent) | aug-cc-pVTZ | Triple-zeta quality, augmented with diffuse functions on all atoms for better description of weakly bound electrons. | Very high-accuracy calculations of electronic properties, reaction energies, and non-covalent interactions. researchgate.net |

Electronic Structure Analysis

Once an optimized geometry is obtained, DFT calculations can provide a wealth of information about the molecule's electronic structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity.

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. researchgate.netresearchgate.net

For this compound, the strong electron-withdrawing nature of the fluorine atoms is expected to lower the energy levels of both the HOMO and the LUMO compared to unsubstituted phenanthrene. semanticscholar.org Studies on halogenated phenanthrenes confirm that fluorination tends to reduce the HOMO-LUMO gap. consensus.appkoyauniversity.org Specifically, one investigation found that fluorination lowered the HOMO and LUMO energy levels of picene (B1221364) by 0.10 to 0.22 eV and 0.12 to 0.41 eV, respectively, resulting in a smaller energy gap. semanticscholar.org

| Parameter | Physical Interpretation | Significance in Chemical Reactivity |

|---|---|---|

| HOMO Energy | Related to Ionization Potential. nih.gov Represents the energy of the outermost electrons. | Higher energy indicates a stronger nucleophile or electron donor. |

| LUMO Energy | Related to Electron Affinity. nih.gov Represents the energy of the lowest-energy empty orbital. | Lower energy indicates a stronger electrophile or electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy required for electronic excitation. Indicator of kinetic stability. researchgate.net | A small gap implies high polarizability and high chemical reactivity. A large gap implies high stability and low reactivity. researchgate.net |

A detailed analysis of the molecular orbitals reveals how the fluorine substituents perturb the electronic distribution of the phenanthrene core. For fluorinated PAHs, the HOMO is typically distributed across the aromatic π-system, while the LUMO may also be localized on the ring system but is significantly stabilized by the inductive effects of the fluorine atoms. researchgate.netresearchgate.net

The Density of States (DOS) provides a graphical representation of the electronic structure by plotting the number of orbitals at each energy level. A DOS plot visually illustrates the HOMO-LUMO gap and can be decomposed to show the relative contributions of different atoms or fragments (Partial DOS or PDOS) to the molecular orbitals at various energy levels. This would allow for a quantitative assessment of the fluorine atoms' influence on the frontier orbitals.

Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret a complex wavefunction in terms of simple, localized Lewis structures, such as chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides intuitive chemical insights by quantifying electron density distribution, atomic charges, and donor-acceptor interactions between orbitals. wisc.edu

For this compound, NBO analysis would be particularly useful for:

Quantifying Atomic Charges: Determining the partial atomic charges on the carbon and fluorine atoms, which would demonstrate the strong electron-withdrawing effect of fluorine.

Analyzing C-F Bonds: Characterizing the C-F bonds in terms of their polarity and the hybridization of the contributing atomic orbitals. wikipedia.org

Studying Delocalization: Investigating hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the fluorine atoms into antibonding orbitals (σ*) of the phenanthrene ring. uni-muenchen.de This analysis reveals the electronic communication between the substituents and the aromatic system. wisc.edu

Theoretical Prediction of Spectroscopic and Optical Properties

Simulated UV-Vis Absorption and Fluorescence Spectra

Theoretical simulations of the electronic absorption and emission spectra of phenanthrene and its derivatives are crucial for understanding their photophysical properties. For the parent phenanthrene molecule, the UV-Vis absorption spectrum is well-characterized, exhibiting distinct bands corresponding to π-π* transitions. The absorption spectrum in cyclohexane (B81311) shows a prominent peak at 252 nm with a molar extinction coefficient (ε) of 69,200 M⁻¹cm⁻¹, along with other features at different wavelengths photochemcad.com.

Computational studies on halogenated phenanthrene derivatives indicate that the introduction of fluorine atoms can lead to shifts in the absorption peaks. For instance, a computational analysis of various halogenated phenanthrenes predicted that fluorination can cause a bathochromic (red) shift in the absorption maxima consensus.app. Specifically, the absorption peak for a fluorinated phenanthrene was calculated to be at 305.3 nm, compared to 293.0 nm for the parent phenanthrene consensus.app. This shift is attributed to the influence of the electronegative fluorine atoms on the electronic structure of the phenanthrene core.

In a study on phenacenes (a class of polycyclic aromatic hydrocarbons that includes phenanthrene) with fluorine substitution at the terminal rings, it was observed that the absorption bands only slightly red-shifted upon π-extension and fluorination in solution beilstein-journals.org. The fluorescence spectra of these fluorinated phenacenes displayed well-resolved vibrational structures, which are characteristic of rigid aromatic molecules beilstein-journals.org. However, in the solid state, a marked red-shift and broadening of the fluorescence bands were observed, indicating significant intermolecular interactions influenced by the fluorine substitution beilstein-journals.org.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics ias.ac.in. Computational quantum chemistry is a powerful tool for predicting the NLO properties of organic molecules. The key parameters that determine the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively) researchgate.netfrontiersin.org.

For phenanthrene-based systems, NLO properties can be engineered by introducing electron donor and acceptor groups, which facilitate intramolecular charge transfer nih.gov. A computational study on various phenanthrene derivatives explored the effect of different electron-donating and -accepting substituents on their NLO behavior nih.gov. Although this study did not specifically include 3,6-difluorophenanthrene, it did investigate derivatives with -CF3 groups, which are strongly electron-withdrawing. The results showed that phenanthrene derivatives can exhibit significant NLO behavior, which is enhanced by the presence of strong donor-acceptor pairs nih.gov.

Fluorine atoms are electronegative and can act as weak electron-withdrawing groups. Their substitution on the phenanthrene ring system in 3,6-difluorophenanthrene would be expected to influence the molecule's electronic properties and, consequently, its NLO response. The introduction of difluorinated phenyl groups into an acceptor-donor-acceptor (A-D-A) type conjugated organic molecule was shown to be a viable strategy for designing materials with third-order NLO properties nih.gov.

Aromaticity and Fluorine Substitution Effects

The aromaticity of a molecule is a key concept in chemistry that relates to its stability and electronic properties. Computational methods provide quantitative measures of aromaticity. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which assesses the magnetic shielding at the center of a ring system.

A computational study investigating the effect of fluorine substitution on the aromaticity of various polycyclic aromatic hydrocarbons (PAHs) provides insight into the expected changes in 3,6-difluorophenanthrene nih.gov. This study utilized the gauge-including magnetically induced current (GIMIC) method to calculate magnetically induced current densities, current pathways, and current strengths, which are direct measures of aromaticity nih.govelsevierpure.com.

The study found that, in general, the aromatic character of the investigated PAHs is weakened upon fluorination nih.govelsevierpure.com. This is based on calculations of explicitly integrated current strengths for selected bonds elsevierpure.com. Interestingly, NICS(0) calculations for fluorinated benzenes suggested a strengthening of the aromatic character, indicating that different methods for assessing aromaticity can sometimes yield contrasting results nih.gov. For the larger PAHs, the current pathways were not significantly affected by fluorination nih.govelsevierpure.com.

Diradical Character and Exchange Integral Investigations

The concept of diradical character is important for understanding the electronic structure and properties of certain π-conjugated hydrocarbons, particularly in relation to their magnetic and electronic properties. Diradical character refers to the contribution of electronic configurations with two unpaired electrons to the ground state of a molecule.

While there is no specific computational study on the diradical character of 3,6-difluorophenanthrene in the provided search results, general principles for predicting the spin multiplicity and open- or closed-shell nature of diradical π-conjugated hydrocarbons have been established arxiv.org. The strength of the magnetic coupling between localized spin centers in organic diradicals has been correlated with the radicaloid character of the polyaromatic hydrocarbon spacer researchgate.net.

Fluorine substitution can influence the electronic structure of a PAH, and thus could potentially affect its diradical character. However, phenanthrene itself is a closed-shell molecule with no significant diradical character. It is therefore unlikely that the introduction of two fluorine atoms would induce a significant diradical character in the 3,6-difluorophenanthrene ground state. Further specific computational studies would be needed to quantify any subtle effects.

Intermolecular Interactions and Solid-State Packing Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions, which have a profound impact on the material's properties. Computational studies are invaluable for analyzing and understanding these interactions.

For fluorinated aromatic compounds, interactions involving fluorine atoms, such as C-H···F and F···F contacts, can play a significant role in determining the crystal packing. A combined X-ray diffraction and computational study on polycyclic hydrocarbons with perfluorinated rings condensed to unsubstituted aromatic rings revealed a preference for stacking of the perfluorinated rings over the unsubstituted ones nih.gov. This suggests a significant role for arene-perfluoroarene interactions in the crystal packing. The analysis also indicated that the packing energy is dominated by dispersion forces, with coulombic terms being selective rather than quantitatively predominant nih.gov. The study found no compelling evidence for a special role of C-H···F interactions in these systems nih.gov.

While this study focused on more heavily fluorinated systems, it provides a basis for understanding the solid-state behavior of 3,6-difluorophenanthrene. The presence of the two fluorine atoms would introduce specific electrostatic and dispersion interactions that would influence the molecular packing, likely leading to a different crystal structure compared to unsubstituted phenanthrene. The interplay of π-π stacking, C-H···π, and potentially weak C-H···F and F···F interactions would dictate the final solid-state arrangement.

Quantum Theory of Atoms in Molecules (QTAIM) Method

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density distribution in molecules and to characterize chemical bonds and intermolecular interactions. QTAIM analysis can identify and characterize non-covalent interactions by locating bond critical points (BCPs) in the electron density between interacting atoms.

QTAIM has been successfully applied to study various non-covalent interactions, including those involving fluorine. For example, a QTAIM study on selected molecular pairs in a crystal identified intermolecular bond paths between fluorine atoms, with positive values of the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCPs, which is indicative of weak F···F non-covalent bonding interactions up.ac.za.

Although a specific QTAIM analysis of 3,6-difluorophenanthrene is not present in the search results, this methodology would be highly applicable to understanding its solid-state structure. A QTAIM analysis of the theoretically calculated or experimentally determined crystal structure of 3,6-difluorophenanthrene would allow for the quantitative characterization of all intermolecular interactions, including π-π stacking, C-H···π, and any potential C-H···F and F···F interactions. This would provide a detailed and quantitative picture of the forces governing the solid-state packing of this molecule.

Applications in Materials Science and Organic Electronics Research

Organic Light-Emitting Diode (OLED) Component Research

Phenanthrene (B1679779) derivatives have been extensively investigated for their potential in OLEDs. Their inherent thermal stability and capacity for functionalization make them desirable for creating new materials for various organic devices, including OLEDs. The introduction of fluorine atoms can further enhance their suitability as emitter materials.

The design of efficient emitter materials for OLEDs hinges on achieving high photoluminescence quantum yields, suitable emission colors, and good charge carrier injection and transport properties. Fluorination is a recognized strategy for tuning the optoelectronic properties of organic molecules. For instance, the fluorination of pyrene-based organic semiconductors has been shown to enhance the performance of light-emitting diodes. It is anticipated that the difluoro substitution on the phenanthrene core would lead to a blue-shifted emission, making "Phenanthrene, 3,6-difluoro" a potential candidate for a blue-emitting host or dopant material.

The introduction of fluorine can also impact the solid-state arrangement of molecules, which is crucial for efficient light emission. Intermolecular interactions, such as C–H⋯F bonds, can influence the packing motifs, potentially leading to enhanced charge carrier mobility and device efficiency.

Efficient charge transfer is fundamental to the operation of OLEDs. The electron-withdrawing nature of fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material. This can facilitate more efficient electron injection from the adjacent layers in an OLED device.

The systematic lowering of molecular orbital energy levels upon fluorination has been observed in phenacene systems, where fluorination can tune the MO energy levels without drastically altering the fundamental electronic spectral features. This predictable tuning allows for the rational design of materials with optimized energy level alignment for improved charge transfer and recombination within the emissive layer of an OLED.

Organic Solar Cell (OSC) Donor and Acceptor Material Exploration

In the realm of organic photovoltaics, the precise control of frontier molecular orbital energy levels is paramount for efficient charge separation and collection. Fluorination has been successfully employed to create high-performance small-molecule organic solar cells. Phenanthrene derivatives have also been explored as components in organic solar cells.

The power conversion efficiency of an organic solar cell is critically dependent on the energy level alignment of the donor and acceptor materials. The open-circuit voltage (Voc) is directly related to the difference between the HOMO of the donor and the LUMO of the acceptor. Theoretical studies on phenanthrene derivatives have shown that their HOMO and LUMO levels can be computationally predicted to assess their suitability for solar cell applications.

Fluorination provides a reliable method for tuning these energy levels. Introducing fluorine atoms into a conjugated system generally leads to a stabilization of both the HOMO and LUMO levels. In the case of "this compound," this would likely result in a lower HOMO level compared to unsubstituted phenanthrene. This could be advantageous in designing donor materials with increased oxidative stability and a larger energy gap relative to the acceptor's LUMO, potentially leading to higher Voc values. The effect of fluorination on molecular orbital levels is a key consideration in designing new materials for organic solar cells.

Table 1: Predicted Effects of Fluorination on Phenanthrene Electronic Properties

| Property | Unsubstituted Phenanthrene | "this compound" (Predicted) | Rationale |

| HOMO Energy Level | Higher | Lower | Electron-withdrawing effect of fluorine atoms. |

| LUMO Energy Level | Higher | Lower | Electron-withdrawing effect of fluorine atoms. |

| Bandgap | Larger | Potentially similar or slightly larger | Both HOMO and LUMO are lowered, the net effect on the gap can be small. |

| Electron Injection | More difficult | Easier | Lowered LUMO level facilitates electron acceptance. |

| Oxidative Stability | Lower | Higher | Lowered HOMO level makes it more difficult to remove an electron. |

This table presents predicted trends based on established principles and data from related fluorinated aromatic compounds.

Semiconducting Materials Design for Organic Electronic Devices

The versatility of phenanthrene derivatives makes them attractive candidates for a range of organic electronic devices beyond OLEDs and OSCs, including organic field-effect transistors (OFETs). The introduction of fluorine can significantly alter the charge-transport characteristics, sometimes leading to a switch from p-type to n-type or ambipolar behavior.

Computational studies on perfluorinated polyaromatic hydrocarbons have shown that while fluorination can sometimes reduce the absolute charge-transfer rate, it can also lead to more balanced hole and electron transport properties. The specific substitution pattern of fluorine atoms is crucial, as regioisomerism has been shown to be a powerful tool for manipulating the charge transport properties of heteroarene-based organic semiconductors. The symmetrical 3,6-disubstitution in "this compound" could lead to well-ordered molecular packing, which is beneficial for charge transport.

Charge Transport Property Investigations (e.g., Electron and Hole Mobility)

The mobility of charge carriers (electrons and holes) is a key performance metric for organic semiconductors. While fluorination can enhance film morphology and packing, its effect on mobility can be complex. In some cases, fluorination has led to a decrease in bulk hole-mobility, yet still resulted in improved device performance due to better film quality.

Theoretical calculations within the framework of Marcus theory are often used to predict charge-transfer rates. These calculations take into account parameters like the molecular reorganization energy. Studies on perfluorinated systems suggest that fluorination can impact these parameters, thereby influencing charge mobility. Experimental characterization of "this compound" would be necessary to determine its precise electron and hole mobility values. However, based on related compounds, it is plausible that the introduction of fluorine could enhance electron transport capabilities due to the lowered LUMO energy level.

Solubility Modulation for Materials Processing and Device Fabrication

The ability to process organic materials from solution is a cornerstone of printable and flexible electronics. Techniques such as spin-coating, inkjet printing, and roll-to-roll processing offer scalable and economical alternatives to traditional vacuum deposition methods. The efficacy of these techniques is, however, fundamentally dependent on the solubility of the active material in common organic solvents. For this compound, understanding and optimizing its solubility is crucial for achieving high-quality thin films and, consequently, high-performance electronic devices.

The introduction of two fluorine atoms at the 3 and 6 positions of the phenanthrene backbone alters the intermolecular forces, impacting how the molecule interacts with solvent molecules. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the behavior of similar fluorinated polycyclic aromatic hydrocarbons (PAHs) provides valuable insights. Generally, fluorination can enhance solubility in certain organic solvents due to the polarity of the C-F bond and the potential for specific intermolecular interactions.

A study on related phenanthrene derivatives has noted their solubility in a range of common organic solvents. This suggests that this compound is likely soluble in solvents such as toluene, acetone, dichloromethane, chloroform (B151607), and ethyl acetate (B1210297) researchgate.net. The precise solubility values, however, would depend on factors like temperature and the specific isomeric form of the compound.

The choice of solvent is not merely about dissolving the material; it also plays a critical role in the subsequent thin-film formation and morphology. The solvent's boiling point, viscosity, and surface tension influence the drying dynamics during solution-based deposition. These parameters, in turn, affect the molecular packing and crystallinity of the resulting solid-state film, which are directly linked to the material's charge transport properties. For instance, a solvent that evaporates too quickly may lead to a disordered, amorphous film with poor charge mobility. Conversely, a solvent that allows for a slower crystallization process can promote the formation of well-ordered crystalline domains, which are beneficial for efficient charge transport in devices like organic field-effect transistors (OFETs).

Research into solution-processable organic semiconductors emphasizes the importance of controlling the thin-film morphology to achieve reproducible and high-performance devices. The solubility of this compound allows for its incorporation into such solution-based fabrication workflows, enabling the production of electronic components without the need for high-vacuum evaporation systems ossila.com. This advantage is particularly significant for large-area electronics where cost and manufacturing scalability are major considerations.

Reaction Mechanisms and Chemical Transformations of Phenanthrene, 3,6 Difluoro

Detailed Photocyclization Reaction Mechanisms

The primary route for the synthesis of phenanthrenes, including their fluorinated derivatives, is the Mallory reaction, which involves the photocyclization of stilbene (B7821643) precursors. nih.govnih.govstrath.ac.uk For 3,6-difluorophenanthrene, the precursor would be 3,3'-difluorostilbene. The reaction proceeds through a series of light-induced and oxidative steps.

The initial step in the Mallory reaction is the photochemical trans-to-cis isomerization of the stilbene derivative. nih.govnih.gov While both isomers can be present, only the cis-isomer has the necessary proximity of the phenyl rings to undergo cyclization. This isomerization is a reversible process that occurs rapidly under the reaction's UV irradiation conditions.

Once the cis-3,3'-difluorostilbene is formed, it undergoes a 6π-electron electrocyclization upon absorption of a photon. This pericyclic reaction leads to the formation of a non-aromatic, unstable dihydrophenanthrene intermediate. nih.govstrath.ac.uk The presence of fluorine atoms is not expected to fundamentally alter this core mechanism, though they may influence the quantum yields and kinetics of the isomerization and cyclization steps.

The dihydrophenanthrene intermediate is transient and requires an oxidizing agent to be converted to the stable, aromatic phenanthrene (B1679779) system. nih.govnih.gov This process is a photocyclodehydrogenation. Commonly, iodine (I₂) is used as the oxidant in the presence of oxygen. nih.gov The iodine facilitates the removal of two hydrogen atoms from the dihydrophenanthrene intermediate, leading to the formation of 3,6-difluorophenanthrene and two equivalents of hydrogen iodide (HI). Oxygen then reoxidizes the resulting iodide back to iodine, allowing it to be used in catalytic amounts. nih.gov

An improved protocol for this reaction utilizes tetrahydrofuran (B95107) (THF) as a scavenger for the HI produced, which can be advantageous due to its higher boiling point and lower cost compared to other scavengers like propylene (B89431) oxide. researchgate.net

Table 1: Key Steps in the Photocyclization of 3,3'-Difluorostilbene

| Step | Description | Key Intermediate |

| 1. Isomerization | UV light induces the conversion of trans-3,3'-difluorostilbene to cis-3,3'-difluorostilbene. | cis-3,3'-Difluorostilbene |

| 2. Electrocyclization | The cis-isomer undergoes a 6π-electron electrocyclization to form a dihydrophenanthrene intermediate. | Dihydrophenanthrene derivative |

| 3. Oxidation | The dihydrophenanthrene intermediate is oxidized, typically by iodine, to form the final aromatic product. | 3,6-Difluorophenanthrene |

Reactivity Studies Towards Electrophiles and Nucleophiles

The electronic properties of the phenanthrene ring system are significantly modified by the two fluorine atoms. Fluorine is a strongly electronegative element, and it deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I). Conversely, it can activate the ring towards nucleophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution:

The phenanthrene nucleus is generally more reactive than benzene (B151609) towards electrophiles. libretexts.org Electrophilic attack on unsubstituted phenanthrene typically occurs at the 9- and 10-positions due to the stability of the resulting carbocation intermediates. However, the fluorine atoms at the 3- and 6-positions are deactivating groups. wikipedia.orgorganicchemistrytutor.com This deactivation will make electrophilic aromatic substitution on 3,6-difluorophenanthrene more difficult compared to the parent phenanthrene. The fluorine atoms are ortho-, para-directing, but because they are deactivating, the reaction rates will be slower. organicchemistrytutor.comyoutube.com Predicting the precise site of substitution is complex and would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

Aromatic rings that are substituted with strong electron-withdrawing groups, such as fluorine, are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org For a nucleophile to successfully substitute a group on the ring, the ring must be electron-poor enough to be attacked by the nucleophile. The presence of two fluorine atoms on the phenanthrene skeleton significantly lowers the electron density of the aromatic system, making it a potential candidate for SNAr reactions, especially with strong nucleophiles.

Selective Functionalization and Derivatization Reactions

The targeted synthesis of derivatives of 3,6-difluorophenanthrene can be achieved through various organic reactions. While specific studies on this isomer are limited, analogous reactions on other substituted phenanthrenes provide insight into potential synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on aromatic systems. researchgate.net If a bromo or iodo group were introduced onto the 3,6-difluorophenanthrene backbone, it could serve as a handle for further functionalization.

Another approach involves the manipulation of functional groups that can be introduced during or after the synthesis of the phenanthrene core. For example, if the starting stilbene contained other functionalities, these could be carried through the photocyclization reaction and then modified. nih.gov

Oxidative Transformations and Degradation Pathways (Academic Perspective)

From an academic standpoint, understanding the oxidative degradation of fluorinated polycyclic aromatic hydrocarbons (PAHs) is crucial for environmental chemistry and toxicology. The degradation of PAHs can occur through biotic (microbial) and abiotic (photochemical, chemical oxidation) processes. mdpi.comnih.govnih.gov

The presence of fluorine atoms is expected to increase the resistance of the phenanthrene molecule to oxidative degradation. The carbon-fluorine bond is exceptionally strong, making it difficult to cleave. Microbial degradation of PAHs often begins with the action of oxygenase enzymes that dihydroxylate the aromatic rings. nih.gov The electron-withdrawing nature of fluorine may hinder this initial enzymatic attack.

Advanced oxidation processes (AOPs), such as using UV-activated persulfate (PDS/UV), are effective in degrading persistent organic pollutants like PAHs. gnest.org These methods generate highly reactive radicals that can attack the aromatic system. For phenanthrene, oxidation can lead to the formation of phenanthrene-9,10-quinone and subsequently to ring-opened products like 2,2'-diphenic acid. scispace.com In the case of 3,6-difluorophenanthrene, similar degradation products with intact C-F bonds are likely to be formed initially. The ultimate fate of the fluorine atoms would depend on the specific degradation pathway and the reaction conditions. Studies on other PAHs have shown that the structure, such as the presence of a "bay-region" in phenanthrene, influences its resistance to degradation. gnest.org

Advanced Analytical Techniques Employed in Research on Phenanthrene, 3,6 Difluoro

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for isolating Phenanthrene (B1679779), 3,6-difluoro from reaction mixtures or environmental samples and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and purification of PAHs. For Phenanthrene, 3,6-difluoro, a reversed-phase HPLC setup would likely be employed. This technique separates compounds based on their hydrophobicity. The introduction of fluorine atoms increases the polarity of the phenanthrene backbone, which would influence its retention time compared to the parent compound.

A typical HPLC method for purity assessment would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. Detection is commonly achieved using a UV-Vis or diode-array detector (DAD), which can monitor absorbance at multiple wavelengths, or a fluorescence detector for higher sensitivity and selectivity.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: This table is a hypothetical representation of a standard method. |

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a high-resolution capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), would be used. The separation is based on the compound's boiling point and its interaction with the stationary phase. The presence of fluorine atoms would alter the volatility and polarity of the molecule, affecting its retention time relative to other phenanthrene derivatives.

Table 2: Representative GC Conditions for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Note: This table provides an example of typical GC parameters for PAH analysis. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. The expected molecular weight for C₁₄H₈F₂ is approximately 214.06 g/mol . Electron ionization (EI) is a common technique that would provide a clear molecular ion peak (M⁺) and a characteristic fragmentation pattern. The fragmentation would likely involve the loss of fluorine atoms or HF, providing structural confirmation.

Coupled Techniques (LC-MS, GC-MS)

Coupling chromatography with mass spectrometry provides enhanced analytical power, combining the separation capabilities of chromatography with the identification power of MS.

GC-MS would be the most common and powerful technique for the definitive identification of this compound in various samples. After separation on the GC column, the compound enters the mass spectrometer, where its mass spectrum is recorded. This allows for positive identification and quantification even at trace levels.

LC-MS can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures that are not suitable for GC. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization sources for connecting HPLC to a mass spectrometer for PAH analysis.

High-Resolution Analytical Methods in Complex Mixtures

When analyzing this compound in complex environmental or biological matrices, high-resolution techniques are necessary to distinguish it from a multitude of interfering compounds.

High-Resolution Mass Spectrometry (HRMS) , often coupled with GC (GC-HRMS), provides highly accurate mass measurements. This allows for the determination of the elemental composition of the molecule, confidently distinguishing this compound from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) , as used in GC-MS/MS or LC-MS/MS, offers exceptional selectivity and sensitivity. In this technique, the molecular ion of this compound is selected and then fragmented. Monitoring for specific fragment ions allows for highly selective detection and quantification, minimizing interference from the sample matrix. This is particularly valuable for trace-level analysis in challenging samples.

Future Research Directions and Emerging Paradigms for Phenanthrene, 3,6 Difluoro Systems

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Materials Design

The traditional approach to materials discovery, often relying on intuition and trial-and-error, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). uky.edujklst.org These computational tools offer the potential to accelerate the design and discovery of novel organic semiconductors with tailored properties. uky.edu For systems like Phenanthrene (B1679779), 3,6-difluoro, ML models can be trained on large datasets of existing fluorinated aromatic compounds to predict key properties such as charge carrier mobility, energy levels (HOMO/LUMO), and solid-state packing. acs.orgarxiv.org

By employing explainable AI techniques, researchers can move beyond simple prediction to gain a deeper understanding of the structure-property relationships that govern the performance of these materials. arxiv.orgarxiv.org For instance, algorithms can identify which molecular descriptors and substituent patterns are most influential in determining the fluoride (B91410) ion affinity or other electronic characteristics. arxiv.org This data-driven approach allows for the rapid in silico screening of vast chemical spaces, identifying promising new derivatives of 3,6-difluorophenanthrene with enhanced performance for specific applications before committing to resource-intensive synthesis. acs.org Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even propose entirely novel molecular architectures with desired functionalities, pushing the boundaries of what is currently achievable in organic electronics. jklst.org

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of regiospecifically fluorinated PAHs like Phenanthrene, 3,6-difluoro is crucial for systematically studying their properties and unlocking their full potential. nih.gov While traditional methods exist, the future lies in the development of more efficient, selective, and environmentally benign fluorination strategies. mdpi.comrsc.org Late-stage fluorination, where fluorine is introduced at a later step in the synthesis, is particularly attractive as it allows for the diversification of complex molecular scaffolds. rsc.org

Recent advancements in this area include:

Transition-metal-catalyzed fluorination: This approach offers high selectivity and control over the position of fluorination.

Electrophilic fluorinating agents: Reagents like Selectfluor®, in combination with novel catalytic systems, provide versatile and often milder conditions for fluorination. mdpi.com A machine learning approach has even been developed to predict the fluorination strength of various N–F electrophilic reagents. rsc.org

Photochemical methods: Light-mediated reactions, such as the Mallory photoreaction of fluorinated diarylethenes, present a powerful tool for constructing fluorinated phenacene cores. nih.govresearchgate.net

Julia-Kocienski Olefination: This method, followed by oxidative photocyclization, offers a modular and regiospecific route to fluorinated PAHs. nih.gov

The development of these and other novel methodologies will not only make compounds like this compound more accessible but will also enable the synthesis of a wider range of derivatives with precisely controlled fluorine substitution patterns.

Exploration of New Optoelectronic Functionalities and Hybrid Systems

Fluorination is a well-established strategy for tuning the electronic properties of organic semiconductors. The introduction of fluorine atoms, as in this compound, significantly impacts the material's electronic features and molecular structure. nih.gov This opens up avenues for exploring new optoelectronic functionalities. For example, fluorination can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve stability against oxidation, making these materials suitable for n-type or ambipolar transistors. researchgate.net

The effect of fluorination on the photophysical properties is also a key area of research. In some fluorinated phenacenes, a systematic red-shift in the absorption and fluorescence bands is observed compared to their non-fluorinated counterparts. nih.govresearchgate.net The solid-state fluorescence can also be markedly different due to altered intermolecular interactions and crystalline packing motifs. researchgate.netscilit.com

Furthermore, the integration of fluorinated phenanthrenes into hybrid organic-inorganic materials presents a promising frontier. rsc.org These hybrid systems can combine the desirable properties of both components, such as the processability of organic molecules and the high charge carrier mobility of inorganic materials, leading to novel devices with enhanced performance and functionalities. rsc.org

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Energy Levels (HOMO/LUMO) | Lowering of energy levels | researchgate.net |

| Absorption/Fluorescence Spectra (in solution) | Systematic red-shift (e.g., 3-5 nm) | nih.govresearchgate.net |

| Solid-State Fluorescence | Marked red-shift and broadening | researchgate.netscilit.com |

| Semiconducting Behavior | Potential for n-type or ambipolar characteristics | nih.govresearchgate.net |

Advanced Characterization Techniques for Real-Time Monitoring of Excited State Dynamics

A deep understanding of the excited-state dynamics is fundamental to optimizing the performance of optoelectronic devices. For molecules like this compound, advanced characterization techniques are essential for probing the ultrafast processes that occur upon photoexcitation.

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique allows for the direct observation of the formation and decay of transient excited species on a femtosecond to picosecond timescale, providing invaluable information on processes like intersystem crossing and internal conversion. researchgate.netresearchgate.net

Time-Resolved Laser-Induced Fluorescence (TR-LIF): TR-LIF can be used for the real-time monitoring of fluorescent species, offering insights into their decay kinetics and interactions with their environment. duke.eduresearchgate.net

Computational Chemistry: Time-Dependent Density Functional Theory (TD-DFT) and other quantum chemistry methods are powerful tools for modeling the excited-state properties and predicting the absorption and emission spectra of complex molecules. mdpi.comchemrxiv.org These computational studies complement experimental data and can help elucidate the nature of the electronic transitions and deactivation pathways. chemrxiv.org

The application of these techniques to this compound and its derivatives will provide a detailed picture of their photophysical behavior, which is crucial for their rational design in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). aps.orgarxiv.org

Tailoring Molecular Design for Specific Device Architectures and Performance Enhancement

The performance of an organic electronic device is intrinsically linked to the molecular design of the active material and its organization in the solid state. nih.govnih.gov For this compound, tailoring its molecular structure is key to optimizing its performance in specific device architectures like organic field-effect transistors (OFETs) and OLEDs. bl.ukrsc.orgrsc.org

Key design strategies include:

Substituent Engineering: The introduction of different functional groups at various positions on the phenanthrene core can fine-tune the molecule's electronic properties, solubility, and solid-state packing. researchgate.net This allows for the rational design of materials with, for example, high charge carrier mobilities for OFETs or high photoluminescence quantum yields for OLEDs. rsc.orgresearchgate.net

Control of Intermolecular Interactions: The fluorine atoms in 3,6-difluorophenanthrene can participate in non-covalent interactions, such as C–H···F hydrogen bonds, which can influence the crystal packing and, consequently, the charge transport properties. nih.gov

Molecular Isomer Engineering: The strategic placement of substituents can lead to isomers with vastly different properties, providing another avenue for performance optimization. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-difluoro-phenanthrene, and what challenges exist in achieving regioselective fluorination?

- Methodological Answer : Fluorination of phenanthrene derivatives typically employs electrophilic fluorinating agents like XeF₂ in the presence of anhydrous HF or methylene chloride. However, achieving regioselectivity at the 3,6-positions is challenging due to competing addition pathways. Mass spectral data (e.g., m/z patterns) are critical for identifying difluoro products, but isolation requires advanced purification techniques like preparative chromatography . Computational modeling (e.g., DFT) can predict reactive sites and guide reagent selection to improve regioselectivity .

Q. How does the introduction of fluorine at the 3,6-positions alter the electronic properties of phenanthrene?

- Methodological Answer : Fluorine’s electron-withdrawing nature reduces π-electron density in the aromatic system, which can be quantified via UV-Vis spectroscopy (red/blue shifts in absorption bands) and cyclic voltammetry (changes in oxidation/reduction potentials). Comparative studies with non-fluorinated phenanthrene are essential to isolate electronic effects. Computational analysis (e.g., HOMO-LUMO gap calculations) further clarifies how fluorine substitution impacts conjugation and charge distribution .

Q. What analytical techniques are most reliable for confirming the structure of 3,6-difluoro-phenanthrene?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR is indispensable for verifying fluorine positions. X-ray crystallography provides definitive structural proof but requires high-purity crystals. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) can resolve retention indices for isomers, as demonstrated in dimethyl-phenanthrene studies .

Advanced Research Questions

Q. How can computational methods guide the design of 3,6-difluoro-phenanthrene derivatives for optoelectronic applications?

- Methodological Answer : Density functional theory (DFT) simulations predict how fluorination affects optical properties, such as hyperpolarizability in nonlinear optical (NLO) materials. For example, torsion angles between phenanthrene units in polymers can be optimized computationally to enhance conjugation and NLO efficiency. Experimental validation via hyper-Rayleigh scattering or second-harmonic generation (SHG) measurements is critical .

Q. What methodological considerations are essential when studying the environmental fate of 3,6-difluoro-phenanthrene in soil systems?

- Methodological Answer : Batch sorption experiments using soil samples should measure distribution coefficients () and organic carbon-normalized coefficients (). Linear sorption models (e.g., ) are typically applied, but dissolved organic matter (DOM) from root exudates can reduce by competing for sorption sites. High-performance liquid chromatography (HPLC) with fluorescence detection quantifies DOM interference .

Q. How do fluorinated phenanthrene derivatives interact with biological systems, and what experimental models are suitable for toxicity studies?

- Methodological Answer : Fluorinated probes can be synthesized via Sonogashira coupling or click chemistry to introduce bioorthogonal handles (e.g., tetrazines). In vitro assays (e.g., cytotoxicity in HEK293 cells) assess acute toxicity, while isotopic labeling (e.g., ¹⁴C) tracks bioaccumulation in model organisms like Daphnia magna. Metabolite identification via LC-MS/MS reveals degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.